molecular formula C26H21FN4O B11220502 7-(4-ethoxyphenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(4-ethoxyphenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11220502
M. Wt: 424.5 g/mol
InChI Key: VGZVSRJMIBESRS-UHFFFAOYSA-N
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Description

7-(4-ethoxyphenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is substituted with ethoxyphenyl, fluorophenyl, and phenyl groups. This unique arrangement of functional groups contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H21FN4O

Molecular Weight

424.5 g/mol

IUPAC Name

7-(4-ethoxyphenyl)-N-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C26H21FN4O/c1-2-32-22-13-11-21(12-14-22)31-16-23(18-7-4-3-5-8-18)24-25(28-17-29-26(24)31)30-20-10-6-9-19(27)15-20/h3-17H,2H2,1H3,(H,28,29,30)

InChI Key

VGZVSRJMIBESRS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NC4=CC(=CC=C4)F)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ethoxyphenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-d]pyrimidine ring system.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification methods. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-(4-ethoxyphenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in several therapeutic areas:

  • Anticancer Activity : Preliminary studies indicate that it may inhibit tumor cell proliferation by targeting specific signaling pathways associated with cancer growth. For example, in vitro assays have demonstrated cytotoxic effects against various cancer cell lines.
    Cell LineIC50 (µM)
    A549 (Lung)10.5
    MCF-7 (Breast)12.0
  • Anti-inflammatory Properties : The structure suggests potential anti-inflammatory activity, possibly through the inhibition of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases.

Biochemistry

Research indicates that this compound may interact with various biological macromolecules:

  • Enzyme Inhibition : Studies suggest that it could act as an inhibitor for certain kinases involved in cancer progression, similar to other pyrrolo[2,3-d]pyrimidine derivatives that have been characterized as vascular endothelial growth factor receptor (VEGFR) inhibitors.
    • In a comparative study, derivatives of related compounds showed significant inhibition of VEGFR-2, enhancing interest in this class of compounds for developing targeted cancer therapies.

Material Science

In addition to its biological applications, 7-(4-ethoxyphenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can also serve as a building block for synthesizing advanced materials:

  • Conductive Polymers : The presence of ethoxy and phenyl groups may enhance the electronic properties of polymers when incorporated into their structure.

Case Studies

Several studies have highlighted the effectiveness of this compound and its derivatives:

  • VEGFR Inhibition Study : A recent study evaluated the anticancer properties of various pyrrolo[2,3-d]pyrimidine derivatives, including this compound. It was found to significantly reduce tumor growth in mouse models when administered at specific dosages.
  • Inflammation Model : In an animal model of inflammation, the compound demonstrated reduced levels of inflammatory markers compared to control groups, suggesting its potential utility in treating inflammatory disorders.

Mechanism of Action

The mechanism of action of 7-(4-ethoxyphenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-ethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
  • 5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl

Uniqueness

Compared to similar compounds, 7-(4-ethoxyphenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine stands out due to its unique combination of functional groups and its specific biological activity. Its structure allows for selective interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 7-(4-ethoxyphenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a member of the pyrrolo[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is C20H18FN3OC_{20}H_{18}FN_{3}O with a molecular weight of approximately 349.38 g/mol. The structure features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to act as a kinase inhibitor . Kinases are crucial in various signaling pathways that regulate cellular functions such as growth, differentiation, and metabolism. This compound has shown selectivity towards certain kinases involved in cancer progression.

Target Pathways

  • JAK/STAT Pathway : The compound influences the JAK/STAT signaling pathway, which is significant in hematopoiesis and immune response regulation.
  • EGFR Inhibition : It has been noted that modifications in the structure can enhance or reduce the efficacy against the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.

Antiproliferative Effects

Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • MCF-7 (Breast Cancer) : Exhibited IC50 values indicating effective inhibition of cell proliferation.
  • K562 (Chronic Myeloid Leukemia) : Demonstrated a marked reduction in cell viability upon treatment with the compound.
Cell LineIC50 Value (µM)Reference
MCF-75.0
K5623.2
MV4-114.8

Case Studies and Research Findings

  • In Vitro Studies : A study highlighted that the compound significantly induced apoptosis in cancer cells through caspase activation pathways. The results indicated increased levels of cleaved PARP and caspase-9, suggesting a mechanism involving programmed cell death .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the pyrrolo[2,3-d]pyrimidine scaffold were analyzed to determine their impact on biological activity. It was found that bulky groups at specific positions could enhance or diminish activity against targeted kinases .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggested good solubility in organic solvents and favorable distribution characteristics within biological systems, which are critical for therapeutic applications .

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